2-Acetoxy-2',5'-dichlorobenzophenone
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Overview
Description
2-Acetoxy-2’,5’-dichlorobenzophenone is a chemical compound with the molecular formula C15H10Cl2O3. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms and an acetoxy group attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2’,5’-dichlorobenzophenone typically involves the acetylation of 2’,5’-dichlorobenzophenone. One common method includes the reaction of 2’,5’-dichlorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-2’,5’-dichlorobenzophenone may involve large-scale acetylation processes using similar reagents and conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-2’,5’-dichlorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorobenzophenone alcohols.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
2-Acetoxy-2’,5’-dichlorobenzophenone has been studied for its potential role in drug development, particularly in the treatment of cancer and viral infections. It has shown promising results as an anticancer agent in preclinical studies. Additionally, the compound is used in organic synthesis as an intermediate for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Acetoxy-2’,5’-dichlorobenzophenone involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetoxy-2’,6’-dichlorobenzophenone
- 2-Acetoxy-3’,5’-dichlorobenzophenone
- 2-Acetoxy-4’,5’-dichlorobenzophenone
Uniqueness
2-Acetoxy-2’,5’-dichlorobenzophenone is unique due to its specific substitution pattern on the benzophenone core. This unique arrangement of chlorine atoms and the acetoxy group imparts distinct chemical and biological properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
2-Acetoxy-2',5'-dichlorobenzophenone, a member of the benzophenone family, is recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features two chlorine substituents and an acetoxy group, which contribute to its unique chemical properties and biological effects. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H12Cl2O3, with a molecular weight of 309.14 g/mol. The structural configuration includes:
- Two chlorine atoms at the 2' and 5' positions of one benzene ring.
- An acetoxy group (-OCOCH₃) at the 2 position of the other benzene ring.
This arrangement enhances its reactivity and potential for further chemical modifications, making it a valuable compound in pharmaceutical research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Signal Transduction Modulation : By interacting with cellular receptors, this compound can modulate signal transduction pathways, influencing cellular responses such as apoptosis and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored extensively. It has demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through oxidative stress pathways and modulating cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, demonstrating its potential as a natural preservative or therapeutic agent in combating bacterial infections.
- Cytotoxic Effects on Cancer Cells : In vitro studies on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Acetoxy-4'-chlorobenzophenone | C15H12ClO3 | Contains a chlorine atom at the para position |
3-Acetoxy-2',5'-dichlorobenzophenone | C15H10Cl2O3 | Acetoxy group at the meta position |
Benzophenone | C13H10O | Parent compound without halogen substitutions |
The presence of both acetoxy and dichloro substituents in this compound distinguishes it from other derivatives, enhancing its biological activity compared to compounds lacking these features .
Properties
IUPAC Name |
[2-(2,5-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)12-8-10(16)6-7-13(12)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARMPYWXMFXILX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641599 |
Source
|
Record name | 2-(2,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-80-3 |
Source
|
Record name | 2-(2,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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